

Technical Support Center: Propiverine Hydrochloride Dosage Adjustment for Geriatric Populations

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Compound of Interest

Compound Name: *Propiverine Hydrochloride*

Cat. No.: *B019644*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting **propiverine hydrochloride** dosage for age-related physiological changes. The following information is intended to support experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for **propiverine hydrochloride**?

A1: **Propiverine hydrochloride** exhibits a dual mechanism of action. It functions as a muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine to muscarinic receptors in the bladder's detrusor muscle.^{[1][2][3][4][5][6]} This anticholinergic action leads to relaxation of the bladder smooth muscle.^{[1][5]} Additionally, it has calcium-modulating properties, inhibiting calcium ion influx into the bladder's smooth muscle cells, which further contributes to muscle relaxation and the inhibition of spasms.^{[1][2][3][4][5][6]}

Q2: How do age-related physiological changes impact the pharmacokinetics of **propiverine hydrochloride**?

A2: As individuals age, several physiological changes can alter the way drugs are processed in the body.^{[7][8][9]} For a drug like propiverine, which undergoes hepatic metabolism and renal excretion, the following age-related changes are particularly relevant:

- **Reduced Hepatic Metabolism:** The liver's ability to metabolize drugs, particularly through the cytochrome P450 (CYP) enzyme system, can decrease with age.^[10] Propiverine is metabolized by CYP3A4.^{[5][11]} Reduced first-pass metabolism can lead to higher circulating concentrations of the parent drug from an oral dose.^[8]
- **Decreased Renal Clearance:** Glomerular filtration rate (GFR) tends to decline with age, which can slow the excretion of drugs and their metabolites that are cleared by the kidneys.^{[8][9]}
- **Changes in Body Composition:** The proportion of body fat typically increases with age, while total body water decreases.^[8] This can affect the volume of distribution of drugs.

Q3: Is dosage adjustment of **propiverine hydrochloride** typically required for elderly patients?

A3: While some sources state that no special dosage regimen is generally required for the elderly, caution is advised.^{[1][12][13][14]} The decision to adjust the dosage should be made on a case-by-case basis, considering the individual's overall health, renal and hepatic function, and potential for drug-drug interactions. The general principle of "start low, go slow" is recommended when initiating treatment in geriatric patients.^[9]

Q4: What is the role of the N-oxide metabolite of propiverine, and how might its pharmacokinetics be affected by age?

A4: Propiverine is metabolized to an active N-oxide metabolite (sometimes referred to as M-5 or DPr-P-4(N → O)).^{[15][16]} This metabolite also possesses anticholinergic activity and is thought to contribute significantly to the drug's bladder selectivity, potentially leading to fewer systemic side effects like dry mouth.^[16] Age-related changes in hepatic and renal function could theoretically alter the formation and elimination of this metabolite, which could, in turn, affect both the efficacy and the side-effect profile of the drug in elderly patients. However, specific pharmacokinetic data for this metabolite in the elderly is limited in publicly available literature.

Troubleshooting Guide for Experimental Studies

Observed Issue	Potential Cause(s)	Troubleshooting Suggestions
Increased incidence or severity of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) in elderly subjects compared to younger subjects at the same dose.	Reduced clearance of propiverine and/or its active metabolites due to age-related decline in renal or hepatic function. Increased sensitivity to anticholinergic effects in the elderly.	Implement a dose-titration study design, starting with a lower dose and gradually increasing it based on tolerability and efficacy. Monitor renal and hepatic function of study participants. Consider therapeutic drug monitoring (TDM) to correlate plasma concentrations of propiverine and its N-oxide metabolite with the observed side effects.
High inter-individual variability in drug response and side effects within the elderly cohort.	The aging process is highly heterogeneous. Differences in co-morbidities, concomitant medications, and the degree of physiological decline can lead to varied pharmacokinetic and pharmacodynamic responses.	Stratify the study population by age (e.g., 65-74 years, 75+ years) and by renal/hepatic function to identify potential contributing factors. Conduct a thorough review of all concomitant medications to identify potential drug-drug interactions. Propiverine is a substrate of CYP3A4, so co-administration with strong inhibitors or inducers of this enzyme can alter its plasma concentrations. [11]
Unexpected pharmacokinetic profiles in elderly subjects (e.g., higher than expected C _{max} or AUC).	Age-related decrease in first-pass metabolism and/or reduced systemic clearance.	If direct pharmacokinetic data is unavailable for the elderly, consider using physiologically based pharmacokinetic (PBPK) modeling to simulate expected plasma concentration-time profiles in this population. This can help in designing appropriate

sampling schedules and
anticipating potential exposure
differences.

Data on Propiverine Hydrochloride

Direct comparative pharmacokinetic data for **propiverine hydrochloride** and its N-oxide metabolite in young versus elderly populations is not readily available in the published literature. The following table presents a conceptual framework based on general principles of geriatric pharmacology to illustrate potential age-related changes. These values are hypothetical and should not be used for clinical decision-making.

Parameter	Young Adults (20-40 years)	Elderly Adults (>65 years) - Hypothetical	Rationale for Hypothetical Change
Propiverine			
Cmax (ng/mL)	X	Potentially Higher	Reduced first-pass metabolism can lead to a higher peak concentration.
Tmax (hr)	~2.3	Potentially Longer	Slower absorption and distribution processes.
AUC (nghr/mL)	Y	Potentially Higher	Reduced hepatic and renal clearance can lead to greater overall drug exposure.
Half-life (t _{1/2}) (hr)	~14-22	Potentially Longer	Slower elimination from the body.
N-oxide Metabolite			
Cmax (ng/mL)	Z	Variable	Dependent on the rate of metabolism and clearance, which can both be altered with age.
AUC (nghr/mL)	W	Variable	Dependent on the balance between formation and elimination.
Half-life (t _{1/2}) (hr)	~14.5	Potentially Longer	Reduced renal clearance of the metabolite.

Experimental Protocols

Protocol: Phase I, Open-Label, Single-Dose, Parallel-Group Study to Evaluate the Pharmacokinetics of **Propiverine Hydrochloride** in Healthy Young and Elderly Volunteers

1. Objective: To compare the pharmacokinetic profiles of propiverine and its major active N-oxide metabolite following a single oral dose of **propiverine hydrochloride** in healthy young and elderly subjects.

2. Study Population:

- Young Cohort: 12-18 healthy male and female subjects, aged 20-40 years, with a Body Mass Index (BMI) between 18 and 30 kg/m².
- Elderly Cohort: 12-18 healthy male and female subjects, aged 65 years and older, with a BMI between 18 and 30 kg/m².
- Exclusion Criteria: History or evidence of significant renal or hepatic impairment, cardiovascular disease, glaucoma, or use of medications known to be strong inhibitors or inducers of CYP3A4.

3. Study Design:

- This is a single-center, open-label, parallel-group study.
- After an overnight fast, subjects will receive a single oral dose of 15 mg **propiverine hydrochloride** with 240 mL of water.
- Blood samples (5 mL) will be collected for pharmacokinetic analysis at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Urine will be collected for 24 hours post-dose to assess renal clearance.

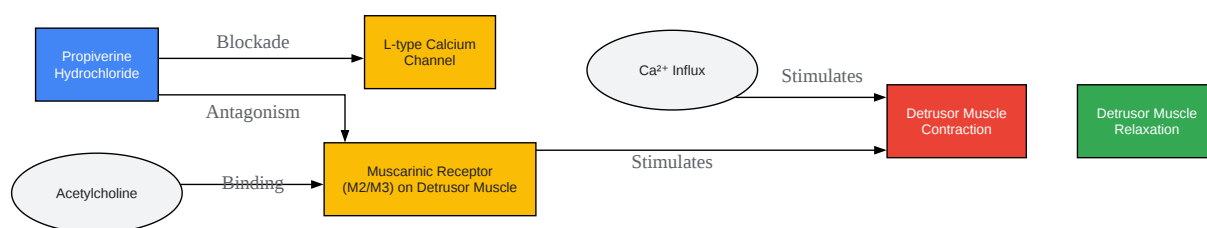
4. Pharmacokinetic Analysis:

- Plasma concentrations of propiverine and its N-oxide metabolite will be determined using a validated LC-MS/MS method.
- The following pharmacokinetic parameters will be calculated using non-compartmental analysis: C_{max}, T_{max}, AUC_{0-t}, AUC_{0-∞}, t_{1/2}, and CL/F (apparent oral clearance).

5. Safety Assessments:

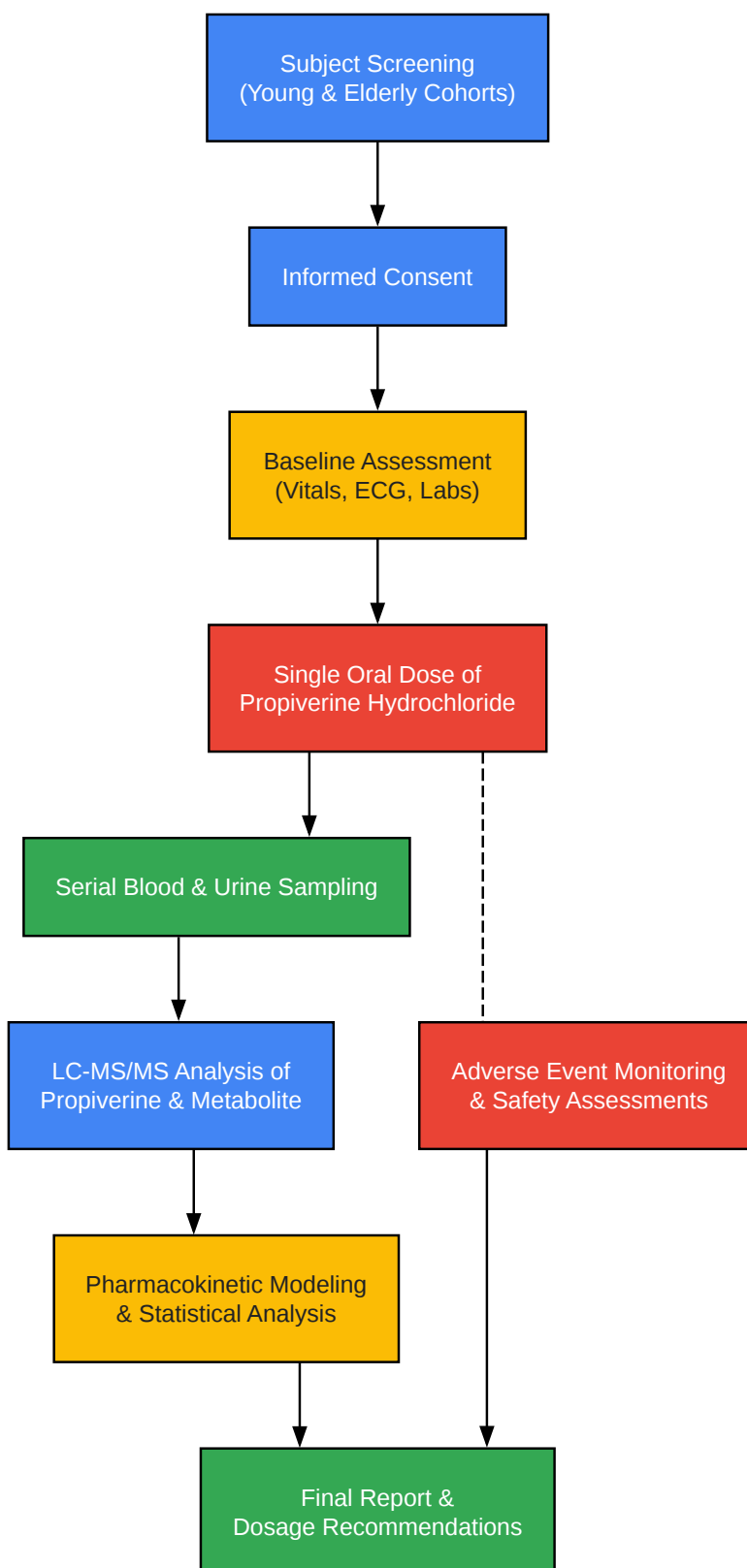
- Adverse events will be monitored and recorded throughout the study.
- Vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) will be recorded at pre-dose and at specified time points post-dose.

Visualizations



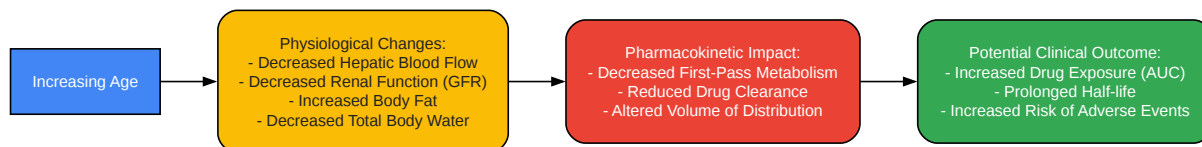
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Caption: Propiverine's dual mechanism of action on the detrusor muscle.



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Caption: Workflow for a geriatric pharmacokinetic study of propiverine.



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Caption: Impact of aging on drug pharmacokinetics.

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